![molecular formula C11H8D7NO2 B1141656 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid CAS No. 1219803-44-7](/img/structure/B1141656.png)
4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid, also known as 4-DBAB, is a synthetic derivative of benzoic acid with a unique structure that has proven to be a useful compound in scientific research. The deuterium-labeled compound is a valuable tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it can be used to trace the metabolic pathways of a variety of compounds.
Scientific Research Applications
As a deuterium-labeled compound, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is a valuable tool for researchers studying metabolic pathways. In particular, it has been used to trace the metabolic pathways of drugs, proteins, and peptides in a variety of organisms. Additionally, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid has been used to study the effects of environmental stressors on metabolic pathways, as well as to investigate the effects of drugs on metabolic processes.
Mechanism of Action
4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid acts as a tracer molecule in metabolic pathways, allowing researchers to trace the metabolic pathways of compounds. When a compound is metabolized, the deuterium atoms in 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid are incorporated into the metabolite, allowing researchers to track the metabolite's pathway through the body.
Biochemical and Physiological Effects
Due to its deuterium atoms, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is not metabolized by the body. As such, it has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid in lab experiments is its ability to trace metabolic pathways. Additionally, it is a relatively inexpensive compound, making it a cost-effective tracer molecule. The main limitation of 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is its potentially limited availability, as it is not widely used in research.
Future Directions
The potential future directions for 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid research include using it to study the metabolic pathways of new compounds, as well as to investigate the effects of environmental stressors on metabolic pathways. Additionally, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid could be used to study the effects of drugs on metabolic processes. Finally, it could be used to study the effects of dietary components on metabolic pathways.
Synthesis Methods
4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid can be synthesized through a series of steps starting with the reaction of 1,1,2,2,3,3-hexadeuteriobutanol with benzoic anhydride in the presence of a catalytic amount of pyridine. This reaction yields the intermediate 4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid anhydride, which can then be hydrolyzed with aqueous acid to produce the final product, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid.
properties
IUPAC Name |
4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i2D2,3D2,8D2/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-MJWSLMPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])N([2H])C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.